8-Chloro-6-iodoimidazo[1,2-a]pyrazine
CAS No.: 2227272-49-1
Cat. No.: VC2903335
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol
* For research use only. Not for human or veterinary use.
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine - 2227272-49-1](/images/structure/VC2903335.png)
Specification
CAS No. | 2227272-49-1 |
---|---|
Molecular Formula | C6H3ClIN3 |
Molecular Weight | 279.46 g/mol |
IUPAC Name | 8-chloro-6-iodoimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H |
Standard InChI Key | ZOUQDUQFRRRKOI-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C(C2=N1)Cl)I |
Canonical SMILES | C1=CN2C=C(N=C(C2=N1)Cl)I |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
8-Chloro-6-iodoimidazo[1,2-a]pyrazine is identified by the CAS number 2227272-49-1 and represents a dihalogenated derivative of the imidazo[1,2-a]pyrazine heterocyclic system. The compound features a bicyclic structure with chlorine substitution at the 8-position and iodine at the 6-position.
Structural and Physical Properties
The compound exhibits the following fundamental physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C₆H₃ClIN₃ |
Molecular Weight | 279.46 g/mol |
IUPAC Name | 8-chloro-6-iodoimidazo[1,2-a]pyrazine |
Standard InChI | InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H |
Standard InChIKey | ZOUQDUQFRRRKOI-UHFFFAOYSA-N |
SMILES | C1=CN2C=C(N=C(C2=N1)Cl)I |
Physical Appearance | Not explicitly described in literature |
The molecular structure comprises a fused ring system with an imidazole ring connected to a pyrazine ring, forming the imidazo[1,2-a]pyrazine core. The chlorine atom is positioned at carbon-8, while the iodine atom is attached to carbon-6 of this heterocyclic system.
Imidazopyrazine Chemistry Context
Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine scaffold represents an important heterocyclic system in medicinal chemistry and organic synthesis. This bicyclic framework, with its nitrogen-rich structure, offers versatile reactivity patterns and potential for developing biologically active compounds. The addition of halogen substituents, as in 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, enhances its utility as an intermediate in various chemical transformations.
Related Halogenated Derivatives
While information specific to 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is somewhat limited, related compounds such as 8-Chloro-3-iodoimidazo[1,2-a]pyrazine have demonstrated interesting biological activities. For instance, 8-Chloro-3-iodoimidazo[1,2-a]pyrazine exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential pharmaceutical applications for this class of compounds .
Synthesis Approaches
Halogenation Strategies
Looking at related compounds, we can infer potential synthesis routes for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine:
Sequential Halogenation
Chemical Reactivity
General Reactivity Patterns
The imidazo[1,2-a]pyrazine scaffold demonstrates several characteristic reactivity patterns:
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Electrophilic Addition: The electron-rich positions of the heterocyclic system can undergo electrophilic substitution reactions .
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Nucleophilic Substitution: Halogen substituents, particularly at positions activated by the electronic effects of the heterocyclic system, can participate in nucleophilic aromatic substitution reactions .
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Metalation: Certain positions of the imidazo[1,2-a]pyrazine core can undergo metalation reactions, enabling further functionalization .
Specific Reactivity of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
The presence of two different halogen atoms (chlorine and iodine) in 8-Chloro-6-iodoimidazo[1,2-a]pyrazine creates opportunities for selective functionalization:
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Differential Reactivity: The carbon-iodine bond is generally more reactive in metal-catalyzed coupling reactions compared to carbon-chlorine bonds, potentially allowing selective transformations at the 6-position.
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Cross-Coupling Reactions: As observed with related halogenated heterocycles, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine can likely participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings .
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Sequential Functionalization: The differential reactivity of the two halogen substituents enables sequential functionalization strategies, potentially allowing the synthesis of diversely substituted derivatives .
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